molecular formula C21H22N4O7S B2414230 1-(furan-2-yl)-2-(4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazin-1-yl)ethanone oxalate CAS No. 1351651-36-9

1-(furan-2-yl)-2-(4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazin-1-yl)ethanone oxalate

Cat. No.: B2414230
CAS No.: 1351651-36-9
M. Wt: 474.49
InChI Key: XBBVTAUASUJPSN-UHFFFAOYSA-N
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Description

1-(furan-2-yl)-2-(4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C21H22N4O7S and its molecular weight is 474.49. The purity is usually 95%.
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Properties

IUPAC Name

1-(furan-2-yl)-2-[4-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)piperazin-1-yl]ethanone;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S.C2H2O4/c1-14-17(27-19(20-14)23-6-2-3-7-23)18(25)22-10-8-21(9-11-22)13-15(24)16-5-4-12-26-16;3-1(4)2(5)6/h2-7,12H,8-11,13H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBVTAUASUJPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)CC(=O)C4=CC=CO4.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(furan-2-yl)-2-(4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazin-1-yl)ethanone oxalate is a complex organic molecule characterized by multiple heterocyclic structures, including furan, pyrrole, and thiazole rings. This structural diversity suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical formula for this compound is C18H20N4O4SC_{18}H_{20}N_4O_4S, and its structural complexity includes:

  • Furan ring : Contributes to the electronic properties.
  • Pyrrole ring : Known for various biological activities, including antimicrobial effects.
  • Thiazole moiety : Associated with anticancer and anticonvulsant properties.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit significant biological activities, such as:

  • Antimicrobial properties
  • Anticancer effects
  • Anticonvulsant activity

Antimicrobial Activity

Studies have shown that derivatives containing furan and pyrrole rings demonstrate potent antibacterial activity against various pathogens. For example, a study reported that pyrrolyl benzamide derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiazole-containing compounds have been extensively studied for their anticancer potential. The presence of specific substituents on the thiazole ring has been linked to enhanced cytotoxicity against cancer cell lines. For instance, compounds with IC50 values less than those of standard drugs like doxorubicin indicate promising anticancer activity .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : Interaction with specific enzymes or receptors may lead to inhibition or modulation of their activity.
  • Cell Cycle Disruption : Some thiazole derivatives have been shown to interfere with cell cycle progression in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in microbial cells, leading to cell death.

Case Studies

Several studies have explored the biological activities of structurally similar compounds:

StudyCompoundActivityFindings
Thiazole DerivativesAnticancerShowed IC50 values < 1 µg/mL against various cancer cell lines.
Pyrrolyl BenzamideAntimicrobialMIC values between 3.12 - 12.5 µg/mL against bacterial strains.
Thiazole-Pyrrole AnaloguesAnticonvulsantDisplayed significant anticonvulsant activity in animal models.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) analysis reveals that certain structural features enhance the biological activity of these compounds:

  • Electron-donating groups : Such as methyl groups on aromatic rings increase activity.
  • Heterocycles : The combination of furan, pyrrole, and thiazole rings appears crucial for bioactivity.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with furan and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been synthesized that demonstrate activity against various bacterial strains. The incorporation of the furan moiety in the structure may enhance this activity due to its electron-rich nature, which can interact effectively with microbial targets .

Anticancer Properties

Studies have shown that thiazole derivatives possess anticancer activity. The compound's structural components may influence its ability to inhibit cancer cell proliferation. Specific analogs have been reported to induce apoptosis in cancer cells, making them potential candidates for further development in cancer therapy .

Neuroprotective Effects

The piperazine ring in the compound is known for its neuroprotective effects. Compounds containing piperazine have been studied for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, researchers synthesized various thiazole derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 1-(furan-2-yl)-2-(4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazin-1-yl)ethanone oxalate exhibited significant inhibition zones against tested pathogens .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of thiazole derivatives, revealing that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The specific role of the furan and piperazine moieties was highlighted as critical for inducing apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of this compound to achieve high purity and yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including condensation of thiazole-piperazine intermediates with furan-containing ketones. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for thiazole coupling steps .
  • Catalyst use : Acidic (e.g., acetic acid) or basic catalysts (e.g., triethylamine) improve nucleophilic substitution rates during piperazine derivatization .
  • Temperature control : Maintain 60–80°C during acylpiperazine formation to avoid side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the oxalate salt .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm furan, thiazole, and piperazine connectivity. Use deuterated DMSO for solubility, and compare shifts to analogous compounds (e.g., pyrazole-thiazole hybrids in ).
  • X-ray crystallography : Resolve the oxalate counterion’s coordination using single-crystal XRD. Parameters like monoclinic space groups (e.g., P2₁/c) and unit cell dimensions (e.g., a = 6.0686 Å, b = 18.6887 Å) help validate stereochemistry .
  • HPLC-MS : Monitor purity (>98%) with a C18 column (acetonitrile/water + 0.1% formic acid) and confirm molecular weight via ESI-MS .

Q. How can researchers troubleshoot low yields during the final oxalate salt formation?

  • Methodological Answer :

  • Stoichiometry adjustment : Ensure a 1:1 molar ratio of free base to oxalic acid in ethanol. Excess acid may protonate the piperazine, reducing crystallinity .
  • Crystallization optimization : Gradually cool the ethanol solution from 60°C to 4°C to promote slow crystal growth. Add seed crystals if nucleation is inconsistent .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

  • Methodological Answer :

  • Analog synthesis : Modify the (i) furan ring (e.g., replace with thiophene), (ii) thiazole substituents (e.g., vary methyl/pyrrole groups), and (iii) piperazine carbonyl linkage. Use parallel synthesis with microwave assistance to accelerate iterations .
  • Biological assays : Test analogs against target receptors (e.g., kinase inhibition assays) and compare IC₅₀ values. Prioritize compounds with <10 µM activity for in vivo testing .

Q. What computational strategies are effective for predicting this compound’s binding modes and pharmacokinetics?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with receptor structures (e.g., PDB ID 8D1) to model interactions. Focus on hydrogen bonds between the oxalate and catalytic lysine residues .
  • QSAR modeling : Train models on thiazole-piperazine derivatives’ logP and polar surface area to predict blood-brain barrier permeability .

Q. How can conflicting bioactivity data from different research groups be resolved?

  • Methodological Answer :

  • Experimental replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What protocols are recommended for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Degradation kinetics : Incubate the compound in PBS (pH 7.4) at 37°C. Sample aliquots at 0, 6, 12, and 24 hours for HPLC analysis to track decomposition (e.g., oxalate dissociation) .
  • Light/temperature sensitivity : Store lyophilized samples at -80°C in amber vials. Use accelerated stability studies (40°C/75% RH for 1 month) to predict shelf life .

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